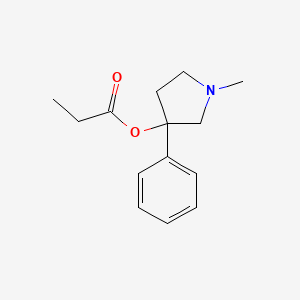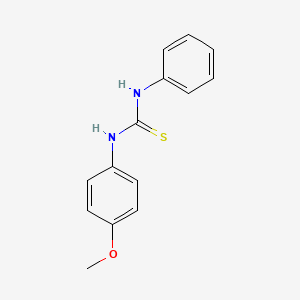
1-(Dibromomethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12Br2O It is a cyclohexane derivative where a hydroxyl group (-OH) and a dibromomethyl group (-CHBr2) are attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibromomethyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone followed by the addition of a hydroxyl group. One common method involves the reaction of cyclohexanone with bromine in the presence of a catalyst to form 1,1-dibromocyclohexane. This intermediate is then treated with a base, such as sodium hydroxide, to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Dibromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dibromomethyl)cyclohexanone.
Reduction: The dibromomethyl group can be reduced to a methyl group, yielding 1-(Methyl)cyclohexan-1-ol.
Substitution: The bromine atoms in the dibromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 1-(Dibromomethyl)cyclohexanone
Reduction: 1-(Methyl)cyclohexan-1-ol
Substitution: 1-(Hydroxymethyl)cyclohexan-1-ol or 1-(Aminomethyl)cyclohexan-1-ol
科学的研究の応用
1-(Dibromomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-(Dibromomethyl)cyclohexan-1-ol involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the dibromomethyl group can undergo electrophilic substitution. These properties make it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
1,1-Dibromocyclohexane: Similar structure but lacks the hydroxyl group.
1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a hydroxymethyl group instead of a dibromomethyl group.
1-(Methyl)cyclohexan-1-ol: Similar structure but with a methyl group instead of a dibromomethyl group.
Uniqueness
1-(Dibromomethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a dibromomethyl group on the same carbon atom. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
特性
CAS番号 |
52183-68-3 |
|---|---|
分子式 |
C7H12Br2O |
分子量 |
271.98 g/mol |
IUPAC名 |
1-(dibromomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12Br2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 |
InChIキー |
CVISDRZPEWFBOR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
